molecular formula C16H9Br2ClO3 B288009 3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No. B288009
M. Wt: 444.5 g/mol
InChI Key: WEZVEUQSHLLHQL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as DBHC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, as well as induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been found to modulate the expression of various genes and proteins involved in inflammation, oxidative stress, and apoptosis. In vitro and in vivo studies have shown that 3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as SOD and CAT. It has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose a challenge for researchers.

Future Directions

There are several potential future directions for 3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one research, including the development of more efficient synthesis methods, the investigation of its effects on other diseases, and the exploration of its potential as a drug candidate. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its biological effects and to optimize its pharmacokinetic properties.

Synthesis Methods

3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one can be synthesized through a multi-step process that involves the reaction of 2-hydroxyacetophenone with 2,4,6-tribromophenol, followed by the addition of 2-chloropropionic acid and sodium hydroxide. The resulting product is then subjected to a Wittig reaction with 2-chlorobenzaldehyde and triethylamine to yield 3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one.

Scientific Research Applications

3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of diseases such as Alzheimer's, Parkinson's, and cancer.

properties

Product Name

3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Molecular Formula

C16H9Br2ClO3

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C16H9Br2ClO3/c17-10-7-11(15(21)16(22)12(18)8-10)14(20)6-5-9-3-1-2-4-13(9)19/h1-8H,(H,21,22)/b6-5+

InChI Key

WEZVEUQSHLLHQL-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br)Cl

SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br)Cl

Origin of Product

United States

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